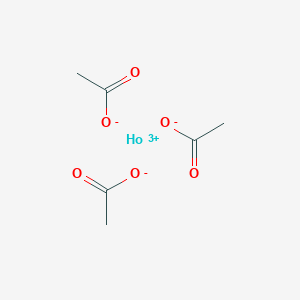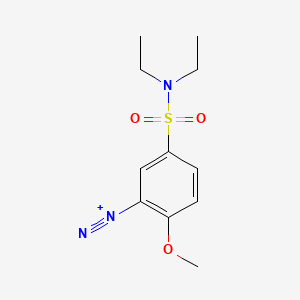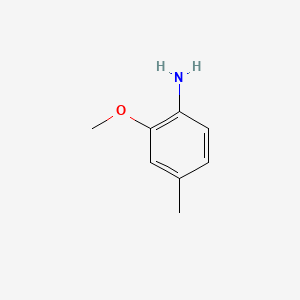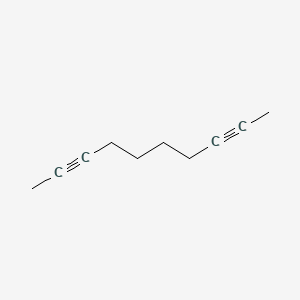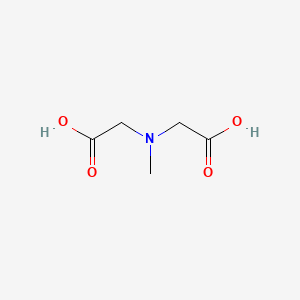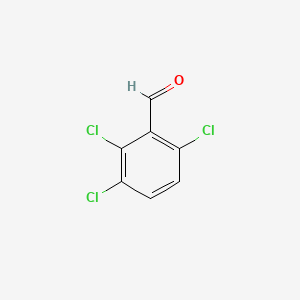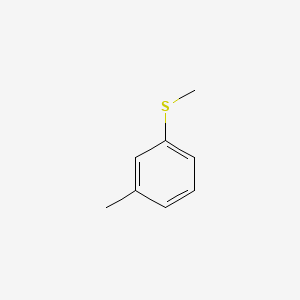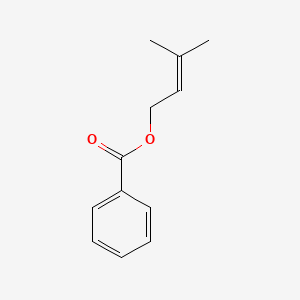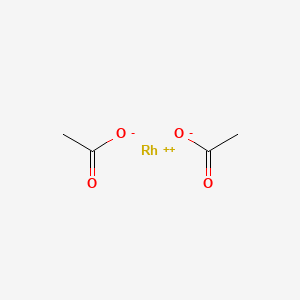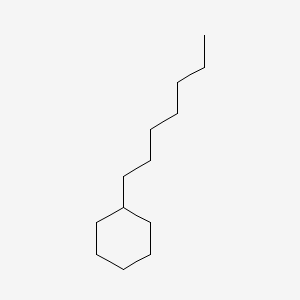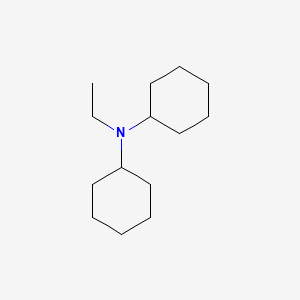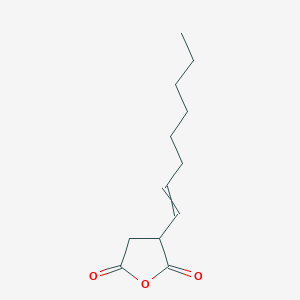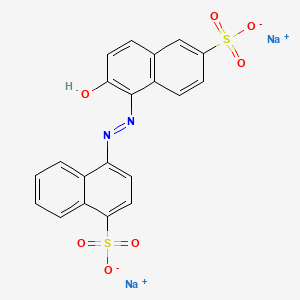
Acid Red 13
Overview
Description
Acid Red 13, also known as acid fuchsin, is a synthetic organic dye belonging to the azo dye family. It is characterized by its bright red pigment and is commonly used in various industries. The compound is produced as a sodium salt and appears as a dark red solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Red 13 is synthesized through the diazotization of aniline compounds followed by coupling with naphthol derivatives. The reaction typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under acidic conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis reactions. The process includes:
Raw Material Preparation: Aniline and naphthol derivatives are prepared and purified.
Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature and pH.
Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Acid Red 13 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Depending on the conditions, various oxidized derivatives of the dye can be formed.
Reduction Products: Aromatic amines are the primary products of reduction reactions.
Substitution Products: Substituted derivatives of the dye with different functional groups
Scientific Research Applications
Acid Red 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in histological staining to differentiate between different types of tissues.
Medicine: Utilized in diagnostic tests and as a staining agent in microbiology.
Industry: Widely used in the textile, printing, and leather industries for dyeing purposes
Mechanism of Action
The mechanism of action of Acid Red 13 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their structure and function. In biological systems, this compound can penetrate cell membranes and bind to intracellular components, making it useful for staining and diagnostic purposes .
Comparison with Similar Compounds
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Orange 7: An azo dye used in similar industries but with a different color spectrum.
Acid Blue 9: A dye with similar staining properties but a different color.
Uniqueness of Acid Red 13: this compound is unique due to its specific molecular structure, which provides it with distinct staining properties and a bright red color. Its stability under acidic conditions and versatility in various applications make it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
2302-96-7 |
|---|---|
Molecular Formula |
C20H14N2NaO7S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
PCKFILCYJDNOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
85283-71-2 2302-96-7 |
Related CAS |
85283-71-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


